Whitepaper: Physicochemical Profiling and Analytical Characterization of 4,5-Dibromothiophene-2-carboxamide
Executive Summary In the landscape of medicinal chemistry and drug discovery, halogenated heterocyclic scaffolds serve as critical building blocks for developing potent therapeutics. 4,5-Dibromothiophene-2-carboxamide (C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of medicinal chemistry and drug discovery, halogenated heterocyclic scaffolds serve as critical building blocks for developing potent therapeutics. 4,5-Dibromothiophene-2-carboxamide (CAS Registry Number: 171851-27-7) is a highly specialized intermediate frequently utilized in the synthesis of novel antimicrobial agents and enzyme inhibitors[1],[2]. As a Senior Application Scientist, I have found that the successful integration of this compound into drug development pipelines requires a rigorous understanding of its mass spectrometry profile, isotopic signatures, and synthetic causality. This whitepaper provides an in-depth technical guide to its exact mass, molecular weight, and self-validating synthetic protocols.
Molecular Weight vs. Exact Mass: Analytical Distinctions
A common pitfall in the analytical characterization of highly halogenated compounds is conflating molecular weight with exact mass. For 4,5-dibromothiophene-2-carboxamide, this distinction is not merely semantic; it dictates the entire High-Resolution Mass Spectrometry (HRMS) workflow.
Molecular Weight (284.96 g/mol ): This value represents the abundance-weighted average mass of all naturally occurring isotopes in the molecule[3]. It is exclusively used for macroscopic laboratory operations, such as stoichiometric calculations during synthesis.
Exact Mass (282.8302 Da): This is the calculated mass of the molecule comprising only the most abundant isotopes of each constituent element (
12
C,
1
H,
79
Br,
14
N,
16
O,
32
S)[4]. In HRMS, this is the theoretical target used to confirm the structural identity of the compound.
Table 1: Physicochemical and Analytical Data Summary
Property
Value
Analytical Significance
Chemical Formula
C
5
H
3
Br
2
NOS
Defines the elemental composition.
CAS Registry Number
171851-27-7
Unique identifier for material sourcing and database retrieval[1].
Molecular Weight
284.96 g/mol
Utilized for reaction stoichiometry and yield calculations[3].
Exact Mass (Monoisotopic)
282.8302 Da
Critical target for HRMS structural confirmation[4].
Base Peak [M+H]
+
m/z ~285.84
The most intense ion in the MS cluster, representing the mixed
79
Br/
81
Br isotopologue.
High-Resolution Mass Spectrometry (HRMS) Isotopic Signatures
Because natural bromine exists as a nearly 1:1 mixture of two stable isotopes—
79
Br (~50.69%) and
81
Br (~49.31%)—the mass spectrum of any dibrominated compound acts as a self-validating system .
When analyzing 4,5-dibromothiophene-2-carboxamide via Electrospray Ionization (ESI-MS), the monoisotopic mass (282.8302 Da) translates to an [M+H]
+
peak at m/z ~283.84. However, this peak only accounts for molecules containing two
79
Br atoms (~25% of the total population). The resulting spectrum will display a classic 1:2:1 isotopic triplet :
m/z ~283.84: Both
79
Br atoms (M).
m/z ~285.84: One
79
Br and one
81
Br (M+2). This is the base peak (100% relative abundance within the cluster).
m/z ~287.84: Both
81
Br atoms (M+4).
This isotopic envelope inherently verifies the compound's identity. If a synthesis fails and stalls at a monobrominated intermediate, the MS will show a 1:1 doublet instead. The emergence of the 1:2:1 triplet definitively confirms successful dibromination.
Figure 1: ESI-MS isotopic distribution logic for the dibrominated thiophene scaffold.
Synthetic Methodology and Mechanistic Causality
The synthesis of 4,5-dibromothiophene-2-carboxamide is typically achieved through a highly efficient, one-pot cascade reaction starting from thiophene-2-carbonitrile[2]. This protocol is designed to be self-validating through its purification mechanics.
Step-by-Step Protocol: One-Pot Hydrolysis and Electrophilic Bromination
Solvent Matrix Preparation: Prepare a highly acidic solvent matrix by mixing concentrated sulfuric acid (H
2
SO
4
) and trifluoroacetic acid (TFA) in a 1:2 volume ratio (e.g., 10 mL H
2
SO
4
to 20 mL TFA).
Causality: This specific acidic mixture serves a dual purpose. It forces the hydration of the nitrile (-CN) to the primary carboxamide (-CONH
2
) while simultaneously protonating the brominating agent to generate a highly reactive electrophilic species.
Substrate Dissolution: Dissolve 30.0 mmol of thiophene-2-carbonitrile into the acidic mixture[5].
Exhaustive Bromination: Slowly add 66.0 mmol (2.2 equivalents) of N-Bromosuccinimide (NBS) in portions over 20 minutes[2].
Causality: The use of exactly 2.2 equivalents of NBS ensures complete electrophilic aromatic substitution at both the C4 and C5 positions of the electron-rich thiophene ring, preventing the accumulation of monobrominated impurities. Slow addition mitigates the exothermic nature of the reaction.
Incubation: Stir the reaction mixture continuously at room temperature for 4 hours to drive the reaction to completion[5].
Quenching and Isolation: Pour the crude mixture onto 200 g of crushed ice.
Causality (Self-Validating Purification): The rapid dilution quenches the acidic activation. Because the dibrominated target is highly hydrophobic compared to the starting materials and succinimide byproducts, it crashes out of the aqueous solution as a distinct white precipitate. If the product does not precipitate cleanly, it immediately flags an incomplete reaction.
Final Purification: Collect the white solid via vacuum filtration, wash extensively with cold water to neutralize residual acids, and dry under vacuum[2].
Figure 2: One-pot synthesis workflow via concurrent hydrolysis and electrophilic bromination.
Applications in Antimicrobial Drug Development
The strategic placement of two heavy halogen atoms on the thiophene ring dramatically increases the lipophilicity (LogP) of the molecule, enhancing its ability to penetrate bacterial cell walls. Consequently, 4,5-dibromothiophene-2-carboxamide is heavily utilized as a foundational scaffold in the development of novel antimicrobial adjuvants and therapeutics targeting Gram-positive bacteria, including resistant Staphylococcus and Enterococcus species[5].
Toxicological Profiling and Material Safety Data Sheet (MSDS) for 4,5-Dibromothiophene-2-carboxamide: A Comprehensive Guide for R&D Professionals
Executive Summary 4,5-Dibromothiophene-2-carboxamide (CAS: 171851-27-7) is a highly specialized heteroaromatic building block increasingly utilized in advanced medicinal chemistry. Its unique structural motif—a thiophene...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4,5-Dibromothiophene-2-carboxamide (CAS: 171851-27-7) is a highly specialized heteroaromatic building block increasingly utilized in advanced medicinal chemistry. Its unique structural motif—a thiophene core di-substituted with heavy bromine atoms and a terminal carboxamide group—makes it an exceptional pharmacophore. Recently, derivatives of this compound have demonstrated breakthrough efficacy as antimicrobial adjuvants, specifically in disarming colistin (Polymyxin E) resistance in multidrug-resistant Gram-negative pathogens like Klebsiella pneumoniae ().
However, the presence of reactive halogens on an electron-rich aromatic ring necessitates rigorous toxicological oversight. As a Senior Application Scientist, I have designed this guide to synthesize the physicochemical properties, mechanistic toxicology, and self-validating laboratory protocols required to handle and assay this compound safely and effectively.
Chemical Identity & Physicochemical Properties
The physical behavior of 4,5-Dibromothiophene-2-carboxamide (4,5-DBTC) is dictated by its heavy halogenation. The dibromo substitution significantly increases the molecule's lipophilicity (LogP), which is critical for penetrating bacterial outer membranes but also renders the compound insoluble in aqueous media.
Table 1: Chemical Identity and Quantitative Physical Data
Property
Value / Description
Chemical Name
4,5-Dibromothiophene-2-carboxamide
CAS Registry Number
171851-27-7
Molecular Formula
C₅H₃Br₂NOS
Molecular Weight
284.96 g/mol
Physical State
Solid (Crystalline Powder)
SMILES String
NC(=O)c1cc(Br)c(Br)s1
Solubility
Soluble in DMSO, DMF; Insoluble in H₂O
Source / Vendor Data
Mechanistic Toxicology & Pharmacokinetics
To handle 4,5-DBTC safely, researchers must understand why it is toxic. Brominated thiophenes undergo Phase I metabolism via hepatic cytochrome P450 (CYP450) enzymes. The thiophene ring is susceptible to epoxidation, generating a highly reactive thiophene-S-oxide or epoxide intermediate.
Under normal physiological conditions, this electrophile is rapidly quenched by glutathione (GSH) in Phase II metabolism. However, in an in vitro assay or upon acute in vivo exposure, GSH depletion allows these reactive intermediates to form covalent adducts with cellular macromolecules, leading to oxidative stress and hepatotoxicity. This causality underpins the necessity for stringent exposure limits.
Fig 1. Proposed hepatic metabolism and toxicity pathway of halogenated thiophenes.
Material Safety Data Sheet (MSDS) & Hazard Classification
Based on the toxicological profiles of analogous halogenated thiophenes and carboxamides (), 4,5-DBTC is classified as a hazardous intermediate. While the carboxamide group stabilizes the molecule compared to volatile liquid bromothiophenes, the halogenated core presents significant dermal and respiratory hazards.
Table 2: GHS Hazard Classification and Handling Protocols
The compound acts as a halogen bond donor, causing severe irritation to mucous membranes and respiratory tracts upon inhalation of the powder.
Signal Word
WARNING
Indicates moderate acute toxicity and irritation potential.
PPE: Gloves
Nitrile (Min. 0.11 mm thickness)
Halogenated organics easily permeate latex. Nitrile provides superior chemical resistance against non-polar brominated compounds.
PPE: Respiratory
Type P3 Particulate Respirator
4,5-DBTC is a fine crystalline powder; aerosolization during weighing poses a high inhalation risk.
Storage
2-8°C, Inert Atmosphere (Argon)
Prevents oxidative degradation of the thiophene ring and limits ambient moisture absorption.
Spill Response
Moisten with water, sweep up.
Dry sweeping generates hazardous dust. Moistening prevents aerosolization before disposal in hazardous waste.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false-positive data artifacts.
Protocol 1: FICI Checkerboard Synergy Assay (Adjuvant Validation)
This assay determines if a 4,5-DBTC derivative successfully disarms colistin resistance. By utilizing an orthogonal dilution matrix, we can calculate the Fractional Inhibitory Concentration Index (FICI) to mathematically prove synergy.
Fig 2. High-throughput checkerboard assay workflow for FICI synergy validation.
Step-by-Step Methodology:
Stock Preparation: Dissolve 4,5-DBTC in 100% DMSO to a concentration of 10 mg/mL.
Causality: Aqueous buffers will cause immediate precipitation due to the compound's high LogP. DMSO ensures complete solvation.
Orthogonal Matrix Dispensation: In a 96-well plate, perform a 2-fold serial dilution of Colistin horizontally (Columns 1-10) and 4,5-DBTC vertically (Rows A-G).
Causality: This creates a concentration matrix exposing the pathogen to every possible ratio of the two drugs.
Inoculation & Self-Validation: Add 50 µL of bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well.
Critical Control: Row H must contain a Vehicle Control (1% DMSO + Bacteria). If the vehicle control shows >10% growth inhibition, the assay is invalid, as the DMSO itself is killing the bacteria, creating a false-positive synergy.
Incubation & Readout: Incubate at 37°C for 18 hours. Read optical density at 600 nm (OD600).
Data Analysis: Calculate the FICI. Synergy is defined as FICI ≤ 0.5.
FICI = (MIC of Colistin in combo / MIC of Colistin alone) + (MIC of 4,5-DBTC in combo / MIC of 4,5-DBTC alone).
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
Before advancing a 4,5-DBTC derivative, its safety profile must be established against mammalian cells (e.g., HepG2 hepatocytes) to ensure the colistin-adjuvant effect is not simply broad-spectrum cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.
Compound Exposure: Treat cells with a concentration gradient of 4,5-DBTC (1 µM to 100 µM). Include a positive control (e.g., Doxorubicin) and a negative vehicle control (0.5% DMSO).
MTT Addition: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well.
Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium to purple formazan crystals. Dead cells will not.
Solubilization: Remove media and add 100 µL of pure DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.
IC50 Calculation: Plot a non-linear regression curve to determine the IC50. A successful adjuvant candidate will have an IC50 > 50 µM, demonstrating a wide therapeutic window.
References
Title: Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Title: 4,5-dibromothiophene-2-carboxamide | 171851-27-7
Source: Molport Chemical Database
URL: [Link]
Foundational
Mechanism of Action for 4,5-Dibromothiophene-2-carboxamide Derivatives
An In-Depth Technical Guide to the A Senior Application Scientist's Synthesis of Current Research and Methodologies This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activ...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the
A Senior Application Scientist's Synthesis of Current Research and Methodologies
This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activities of 4,5-Dibromothiophene-2-carboxamide and related thiophene carboxamide derivatives. As a versatile and privileged scaffold in medicinal chemistry, these compounds have demonstrated a remarkable breadth of therapeutic potential, particularly in oncology.[1][2] We will dissect the key signaling pathways they modulate, from the induction of programmed cell death to the inhibition of critical cellular enzymes. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the causality behind their actions, supported by validated experimental protocols and current literature.
Part 1: The Thiophene Carboxamide Scaffold: A Foundation for Diverse Bioactivity
The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in a vast number of medicinal compounds.[3] Its aromaticity and planar structure facilitate effective binding to biological receptors, while its electronic properties, influenced by the sulfur atom's lone pairs, enhance its reactivity and potential as a pharmacophore.[1][4] When combined with a carboxamide moiety, the resulting scaffold serves as a versatile platform for designing molecules with highly specific and potent activities. The nature and position of substituents on this core structure are critical in dictating the ultimate biological target and mechanism of action.[2] Research has shown that derivatives of this scaffold can act as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[2][3]
Part 2: Core Mechanisms of Action in Oncology
The most extensively studied application for thiophene carboxamide derivatives is in the field of oncology. Their antiproliferative effects are not attributed to a single mode of action but rather to a diverse set of molecular interventions that target key vulnerabilities in cancer cells.
2.1. Induction of Apoptosis via Mitochondrial Pathway
A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Specific 4,5-dibromothiophene-2-carboxamide compounds have been shown to be potent inducers of the intrinsic apoptotic pathway.
Causality and Molecular Events:
One well-characterized derivative, identified as MB-D2, demonstrated significant and selective cytotoxicity against melanoma cancer cells.[1][4] The mechanistic investigation revealed a cascade of intracellular events:
Mitochondrial Membrane Depolarization: The compound directly or indirectly targets the mitochondria, leading to a loss of the mitochondrial membrane potential (ΔΨm). This is a critical early event in the intrinsic apoptotic pathway.[4]
Caspase Activation: The disruption of the mitochondria triggers the release of pro-apoptotic factors, which in turn activate executioner caspases, notably caspase-3 and caspase-7.[1][4]
Execution of Cell Death: Activated caspase-3/7 proceed to cleave essential cellular substrates, leading to the characteristic morphological changes of apoptosis and the systematic dismantling of the cell.
Other related 2-bromo-5-substituted thiophenes have been shown to operate through a similar pathway, involving the activation of initiator caspases (caspase-8 and -9) and the suppression of the anti-apoptotic protein Bcl-2, further solidifying this as a key mechanism for the scaffold.[1]
Fig 1. Intrinsic Apoptosis Pathway induced by Thiophene Carboxamide Derivatives.
2.2. Kinase Inhibition and Signal Transduction Interference
The thiophene carboxamide scaffold is a recognized "kinase-like" hinge-binding motif, making it an excellent starting point for the design of specific kinase inhibitors.[3] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
VEGFR-2 Inhibition: Certain thiophene carboxamide derivatives, such as those from the PAN-90806 family, are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking this receptor, the compounds inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[4]
Clk/Dyrk Inhibition: Fused ring systems like benzothiophene-2-carboxamides have been developed as highly potent inhibitors of cdc-like kinases (Clk1/4) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk).[5][6] These kinases are key regulators of pre-mRNA splicing, a process often hijacked by cancer cells to produce oncogenic protein variants.[7]
JNK Inhibition: While structurally distinct (thiophene-3-carboxamide), related derivatives have been shown to dually inhibit c-Jun N-terminal kinase (JNK) by targeting both the substrate-binding site and the ATP-binding pocket, showcasing the scaffold's versatility.[8]
Fig 2. General Kinase Inhibition by Thiophene Carboxamide Derivatives.
2.3. Disruption of Microtubule Dynamics
A fascinating strategy in cancer therapy is the disruption of the cellular cytoskeleton, specifically microtubules, which are essential for cell division. Several thiophene carboxamide derivatives have been engineered as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[9][10]
Causality and Molecular Events:
These derivatives are designed to fit into the colchicine-binding site of β-tubulin.[11]
Binding to Tubulin: The compound binds to soluble tubulin dimers. The aromatic thiophene ring often plays a key role in establishing critical π-cationic or hydrophobic interactions within the binding pocket.[9][11]
Inhibition of Polymerization: This binding prevents the tubulin dimers from polymerizing into functional microtubules.
Mitotic Arrest: The lack of a functional mitotic spindle halts the cell cycle in the G2/M phase, as the cell cannot properly segregate its chromosomes.[11]
Apoptosis: Prolonged mitotic arrest triggers the apoptotic cell death cascade.
Part 3: Mechanisms in Other Therapeutic Areas
The utility of the thiophene carboxamide scaffold extends beyond oncology. Its ability to be tailored for specific protein targets has led to the development of agents for inflammatory and infectious diseases.
Anti-inflammatory Action: 4-amide-thiophene-2-carboxyl derivatives have been discovered as highly potent antagonists of the P2Y14 receptor.[12] This G-protein coupled receptor is implicated in inflammatory processes, and its blockade by these compounds shows significant therapeutic potential for conditions like inflammatory bowel disease (IBD).[12]
Antibacterial Action: Certain N-aryl thiophene-2-carboxamide analogues have demonstrated efficacy against multidrug-resistant bacteria, such as ESBL-producing E. coli.[13] Molecular docking studies suggest these compounds bind stably to and inhibit key bacterial enzymes like β-lactamases (e.g., CTX-M-15). The mechanism relies on a combination of hydrogen bonding and hydrophobic interactions, with the thiophene ring contributing to the stability of the protein-ligand complex.[13]
Part 4: Experimental Validation & Methodologies
The elucidation of these mechanisms relies on a suite of robust biochemical and cell-based assays. The following protocols represent foundational workflows used to characterize the activity of 4,5-Dibromothiophene-2-carboxamide derivatives.
Fig 3. General Experimental Workflow for Mechanistic Elucidation.
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the thiophene carboxamide derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Principle: This assay uses a specific proluminescent caspase-3/7 substrate. When active caspase-3/7 cleaves the substrate, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity.
Step-by-Step Methodology:
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol (4.1). A 24-hour treatment period is often sufficient.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
Incubation: Mix the contents by gentle orbital shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate) and express the results as a fold-change in caspase activity compared to the vehicle-treated control.
Part 5: Data Summary & Future Perspectives
The potency of thiophene carboxamide derivatives varies significantly based on their specific substitutions and the biological target. The table below summarizes representative data from the literature to illustrate this diversity.
Future Perspectives:
The 4,5-Dibromothiophene-2-carboxamide scaffold and its relatives remain a highly promising area for drug discovery. The core challenge and opportunity lie in achieving greater target selectivity to minimize off-target effects and enhance the therapeutic window. Future research will likely focus on:
Structure-Based Design: Utilizing high-resolution crystal structures of targets to design derivatives with improved potency and selectivity.
Multi-Targeted Agents: Intentionally designing derivatives that inhibit multiple key nodes in a disease pathway (e.g., dual Clk/Dyrk inhibitors) to overcome resistance mechanisms.[7]
Optimizing Pharmacokinetics: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability, as demonstrated in the development of P2Y14 antagonists.[12]
By leveraging the chemical tractability of the thiophene carboxamide core, researchers are well-positioned to develop next-generation therapeutics that address critical unmet needs in oncology and beyond.
References
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Center for Biotechnology Information (PMC). [Link]
Therapeutic importance of synthetic thiophene. National Center for Biotechnology Information (PMC). [Link]
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College, Nashik. [Link]
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. Semantic Scholar. [Link]
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information (PMC). [Link]
Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. National Center for Biotechnology Information (PMC). [Link]
Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. National Center for Biotechnology Information (PMC). [Link]
Synthesis and Biological Evaluation of Thiophene and Its Derivatives. ResearchGate. [Link]
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Center for Biotechnology Information (PMC). [Link]
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]
Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. PubMed. [Link]
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff Website. [Link]
5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. National Center for Biotechnology Information (PMC). [Link]
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI. [Link]
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. ResearchGate. [Link]
Step-by-step synthesis protocol for 4,5-Dibromothiophene-2-carboxamide
An In-depth Technical Guide to the Synthesis of 4,5-Dibromothiophene-2-carboxamide Introduction Thiophene-based scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse phar...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 4,5-Dibromothiophene-2-carboxamide
Introduction
Thiophene-based scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological properties and utility as building blocks in the synthesis of complex organic molecules.[1][2] Specifically, thiophene carboxamides have demonstrated a range of biological activities, including antiproliferative effects against various cancer cell lines.[1][3] This guide provides a detailed, two-step synthesis protocol for 4,5-Dibromothiophene-2-carboxamide, a key intermediate for further functionalization.
The synthesis begins with the electrophilic dibromination of commercially available thiophene-2-carboxylic acid to yield 4,5-Dibromothiophene-2-carboxylic acid. This intermediate is subsequently converted to the target amide. This document provides two robust and widely practiced methods for the final amidation step: the formation of an acyl chloride intermediate and a direct coupling method using a carbodiimide reagent. The rationale behind key experimental choices is explained throughout to provide researchers with a comprehensive understanding of the protocol.
Overall Synthetic Pathway
The synthesis is a two-stage process starting from thiophene-2-carboxylic acid.
Caption: Overall two-step synthesis of 4,5-Dibromothiophene-2-carboxamide.
Part 1: Synthesis of 4,5-Dibromothiophene-2-carboxylic acid
Principle and Mechanistic Insight
The synthesis of 4,5-Dibromothiophene-2-carboxylic acid is achieved via an electrophilic aromatic substitution reaction. The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles like bromine.[4] While the carboxylic acid group is typically a deactivating, meta-directing group in benzene chemistry, the directing effects in the five-membered thiophene ring are more complex and primarily governed by the activating sulfur heteroatom.[4][5] Bromination occurs preferentially at the C5 position (para to the carboxyl group) and subsequently at the C4 position. To achieve dibromination, a stoichiometric excess of the brominating agent is required.[5]
Materials and Reagents
Reagent/Material
Formula
MW ( g/mol )
Equivalents
Amount
Thiophene-2-carboxylic acid
C₅H₄O₂S
128.15
1.0
User-defined
Elemental Bromine (Br₂)
Br₂
159.81
2.2
Calculated
Glacial Acetic Acid
CH₃COOH
60.05
-
Sufficient volume
Ice Water
H₂O
18.02
-
For work-up
Step-by-Step Experimental Protocol
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-2-carboxylic acid (1.0 eq.) in glacial acetic acid.
Reagent Addition : Cool the flask in an ice bath. Add elemental bromine (2.2 eq.) dropwise to the stirred solution via the dropping funnel. An exotherm may be observed; maintain the temperature below 20°C during the addition.[5]
Reaction : After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
Work-up : Once the reaction is complete, cool the mixture and pour it slowly into a beaker containing ice water. A precipitate of the crude product will form.[4]
Isolation : Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and bromine.
Purification : The crude 4,5-Dibromothiophene-2-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a white to light-yellow crystalline solid.[4] Dry the purified product under vacuum.
Safety Precautions :
This procedure must be performed in a well-ventilated fume hood.
Elemental bromine is highly toxic, corrosive, and volatile. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
Part 2: Synthesis of 4,5-Dibromothiophene-2-carboxamide
Principle and Method Selection
The direct reaction between a carboxylic acid and an amine (or ammonia) is generally inefficient for amide synthesis. This is due to a rapid acid-base reaction that forms a thermodynamically stable ammonium carboxylate salt, which requires high temperatures (>100°C) to dehydrate into an amide.[6] To circumvent this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia. Two effective and common methods are presented below.
Method A: Acyl Chloride Pathway
This classic two-step approach first converts the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then immediately reacted with an ammonia source to form the desired primary amide.[1][7]
Preparation of functionalized thiophenes from 4,5-Dibromothiophene-2-carboxamide
An In-Depth Guide to the Synthesis of Functionalized Thiophenes from 4,5-Dibromothiophene-2-carboxamide Authored by: A Senior Application Scientist Abstract The thiophene nucleus is a cornerstone in medicinal chemistry a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthesis of Functionalized Thiophenes from 4,5-Dibromothiophene-2-carboxamide
Authored by: A Senior Application Scientist
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives demonstrating a vast spectrum of biological activities and electronic properties.[1][2][3][4] Thiophene-based compounds are integral to numerous pharmaceuticals, exhibiting anti-inflammatory, anti-tumor, antimicrobial, and anti-depressant properties.[1][5][6] This guide provides detailed application notes and robust protocols for the synthesis of functionalized thiophenes, utilizing the versatile and strategically-rich starting material, 4,5-dibromothiophene-2-carboxamide. We delve into the rationale behind regioselective transformations and provide step-by-step methodologies for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic platform.
The Strategic Advantage of 4,5-Dibromothiophene-2-carboxamide
4,5-Dibromothiophene-2-carboxamide is not merely a starting material; it is a pre-functionalized scaffold designed for controlled, sequential diversification. Its utility stems from three key features:
The Thiophene Core: A bioisostere of the benzene ring, the thiophene core is a "privileged scaffold" frequently found in biologically active molecules.[3][4]
Differentiated Halogen Reactivity: The two bromine atoms at the C4 and C5 positions exhibit distinct electronic environments. The C5-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions. This is attributed to electronic activation at this position, influenced by the electron-withdrawing carboxamide group at C2, which facilitates the initial oxidative addition of the palladium catalyst.[7][8] This inherent regioselectivity is the key to performing sequential, one-pot functionalizations.
The Carboxamide Handle: The carboxamide group is a versatile functional handle. It can participate in hydrogen bonding, be hydrolyzed to a carboxylic acid, or be used to attach the thiophene scaffold to other molecular fragments.
The following diagram illustrates the primary synthetic pathways available from this starting material, which will be detailed in the subsequent sections.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Thiophene Functionalization
Transition-metal catalysis has revolutionized the synthesis of functionalized aromatics. For a substrate like 4,5-dibromothiophene-2-carboxamide, palladium-catalyzed reactions are particularly powerful due to their high efficiency, functional group tolerance, and predictable regioselectivity.[4][8]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a premier method for creating biaryl structures.[5] Its advantages include mild reaction conditions and the low toxicity of boron-containing byproducts.[5]
Principle & Causality: The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For 4,5-dibromothiophene-2-carboxamide, the oxidative addition of the Pd(0) catalyst occurs preferentially at the more electron-deficient C5 position, leading to selective mono-arylation.[7] The success of a subsequent coupling at C4 often requires slightly harsher conditions (e.g., higher temperature) to overcome the increased steric hindrance and altered electronics from the newly installed C5 substituent.[9]
Data Presentation: Reagents for Suzuki-Miyaura Coupling
Reagent Class
Example(s)
Role & Rationale
Palladium Catalyst
Pd(PPh₃)₄, Pd(dppf)Cl₂
The engine of the catalytic cycle. Pd(PPh₃)₄ is often used for its reliability.
Organoboron Reagent
Arylboronic Acids, Arylboronic Esters
Source of the new aryl group. Boronic acids are common, but esters can offer greater stability.
Base
K₂CO₃, Na₂CO₃, K₃PO₄
Activates the boronic acid for transmetalation and neutralizes the HX byproduct. The choice of base can influence reaction rate and side reactions.
Solvent System
Dioxane/H₂O, Toluene/EtOH/H₂O, DMF
A mixed aqueous system is crucial. Water is necessary for the coupling but excess can lead to competitive dehalogenation.[8]
Detailed Protocol 1: Regioselective Mono-Arylation at C5
This protocol describes a general and robust method for the selective mono-arylation of 4,5-dibromothiophene-2-carboxamide at the C5 position.
Vessel Preparation: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add 4,5-dibromothiophene-2-carboxamide (e.g., 0.3 mmol, 85.5 mg), the desired arylboronic acid (0.33 mmol), and potassium carbonate (0.6 mmol, 82.9 mg).
Solvent Addition: Add the dioxane/water solvent mixture (e.g., 4 mL of a 6:1 mixture).
Inerting: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.015 mmol, 17.3 mg).
Reaction: Heat the reaction mixture to 90 °C and stir overnight (typically 12-18 hours). Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, partition the mixture between ethyl acetate (EtOAc) or diethyl ether and water. Separate the organic layer.
Extraction: Extract the aqueous layer two more times with the organic solvent.
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-4-bromothiophene-2-carboxamide product.
This protocol leverages the differential reactivity of the C-Br bonds to introduce two different aryl groups in a single reaction vessel, improving efficiency.[8]
Procedure:
First Coupling: Perform steps 1-5 from Protocol 1. After confirming the consumption of the starting material (or reaching a plateau), cool the reaction mixture slightly.
Second Reagent Addition: Under a positive pressure of inert gas, add the second, different arylboronic acid (1.5 eq relative to the starting material) and additional potassium carbonate (2.2 eq). It is sometimes beneficial to add a small additional charge of the palladium catalyst (0.02 eq).
Second Reaction: Increase the reaction temperature to 100-110 °C and stir for an additional 12-24 hours. The higher temperature is often required for the less reactive C4-Br coupling.
Work-up and Purification: Follow steps 6-9 from Protocol 1 to isolate the 4,5-diarylthiophene-2-carboxamide product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[10] It is an indispensable tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reaction is sensitive to the choice of ligand, base, and even the order of reagent addition.[11]
Principle & Causality: The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond. Weaker bases like cesium carbonate (Cs₂CO₃) are often preferred as they are compatible with a wider range of functional groups compared to strong bases like sodium tert-butoxide.[11][12]
Data Presentation: Key Reagents for Buchwald-Hartwig Amination
Reagent Class
Example(s)
Role & Rationale
Palladium Pre-catalyst
Pd(OAc)₂, Pd₂(dba)₃
A stable source of palladium that is reduced in situ to the active Pd(0) species.
Ligand
Xantphos, BINAP, BrettPhos
Bulky, electron-rich phosphines that stabilize the Pd catalyst and promote reductive elimination. Ligand choice is crucial and often requires screening.
Base
Cs₂CO₃, K₃PO₄, NaOt-Bu
Deprotonates the amine, making it a better nucleophile. Milder bases like Cs₂CO₃ are often used for sensitive substrates.[12]
Solvent
Toluene, Dioxane
Anhydrous, non-protic solvents are required to prevent side reactions.
Detailed Protocol 3: Regioselective C5-Amination
Materials:
4,5-Dibromothiophene-2-carboxamide (1.0 eq)
Amine (e.g., morpholine or a substituted aniline) (1.2 eq)
Vessel Preparation: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.04 eq), Xantphos (0.08 eq), Cs₂CO₃ (1.5 eq), and 4,5-dibromothiophene-2-carboxamide (1.0 eq).
Inerting: Seal the tube, and evacuate and backfill with argon three times.
Solvent and Amine Addition: Add anhydrous toluene, followed by the amine (1.2 eq) via syringe. Expert Insight: Adding the amine last has been shown to be critical for success in some systems, preventing catalyst deactivation.[11]
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
Work-up: Cool the reaction, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts.
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 5-amino-4-bromothiophene-2-carboxamide.
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, employing a dual palladium and copper(I) catalytic system.[13][14] This reaction is the most reliable method for synthesizing arylalkynes.
Principle & Causality: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[13] The reaction is typically run under mild, anhydrous, and anaerobic conditions.[15]
Data Presentation: Key Reagents for Sonogashira Coupling
Reagent Class
Example(s)
Role & Rationale
Palladium Catalyst
Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Primary catalyst for the oxidative addition/reductive elimination cycle.
Copper (I) Co-catalyst
Copper(I) Iodide (CuI)
Co-catalyst that activates the alkyne by forming a copper acetylide.
Base
Triethylamine (TEA), Diisopropylamine (DIPA)
Acts as both a base to deprotonate the alkyne and often as the solvent.
Vessel Preparation: To a Schlenk tube, add 4,5-dibromothiophene-2-carboxamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
Inerting: Evacuate and backfill the tube with argon three times.
Solvent and Reagent Addition: Add anhydrous TEA as the solvent, followed by the terminal alkyne (1.2 eq) via syringe.
Reaction: Stir the reaction at room temperature for 8-16 hours. The reaction is often gentle enough not to require heating.
Work-up: Remove the TEA under reduced pressure. Dissolve the residue in EtOAc and wash with water and then brine.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to afford the 5-alkynyl-4-bromothiophene-2-carboxamide.
Conclusion and Future Directions
4,5-Dibromothiophene-2-carboxamide is an exceptionally valuable platform for the synthesis of complex and diverse functionalized thiophenes. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions allows for the controlled and sequential introduction of C-C and C-N bonds, providing access to a wide chemical space relevant to drug discovery and materials science. The protocols detailed herein provide a robust foundation for researchers to build upon. Future work can involve exploring other cross-coupling methodologies, such as Stille or Hiyama couplings, and further derivatization of the carboxamide moiety to generate extensive compound libraries for biological screening.
References
Fathalla, W., & Zaki, M. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society.
Li, Y., et al. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry.
Bensaid, S., et al. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synlett.
Purta, A. E., et al. C−H Arylation of Thiophenes with Aryl Bromides by a Parts-per-Million Loading of a Palladium NNC-Pincer Complex. Synlett.
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,4-Dibromothiophene-2-carbaldehyde. BenchChem.
Khan, I., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules.
Fathalla, W., & Zaki, M. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society.
Khan, I., et al. (2015). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Journal of the Iranian Chemical Society.
Hudson, J. L., et al. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters.
Hudson, J. L., et al. (2005). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron.
Pham, C. V., et al. (1984). Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. Academia.edu.
Kumar, R., et al. (2018). Therapeutic importance of synthetic thiophene. Medicinal Chemistry Research.
Begouin, A., et al. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synthesis.
Pham, C. V., et al. (1984). Lithiation Reaction of 2,5-Dibromothiophene. 13C NMR Spectra of 3-Substituted Derivatives. The Journal of Organic Chemistry.
World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. WJARR.
Pham, C. V., et al. (1984). Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. The Journal of Organic Chemistry.
ResearchGate. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate.
Gulea, M., & Gaina, D. (2013). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Current Organic Chemistry.
Taylor, R. J. K., et al. (1998). Thienothiophenes. Part 3. On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes. Journal of the Chemical Society, Perkin Transactions 1.
Kumar, R., et al. (2018). Therapeutic importance of synthetic thiophene. ResearchGate.
Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
Journal of Population Therapeutics and Clinical Pharmacology. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. JPTCP.
Buchwald, S. L., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
El-Shehawy, A. A. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
Mantu, D., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules.
BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Thiophenes. BenchChem.
Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules.
Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Organic Chemistry Portal.
Regioselective functionalization methods for 4,5-Dibromothiophene-2-carboxamide
Application Note: Regioselective Functionalization of 4,5-Dibromothiophene-2-carboxamide Executive Summary Thiophene-2-carboxamides are privileged scaffolds in medicinal chemistry, frequently appearing in the core struct...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Functionalization of 4,5-Dibromothiophene-2-carboxamide
Executive Summary
Thiophene-2-carboxamides are privileged scaffolds in medicinal chemistry, frequently appearing in the core structures of kinase inhibitors, antiviral agents, and allosteric modulators. The 4,5-dibromothiophene-2-carboxamide building block[1] offers a highly versatile vector for divergent synthesis. However, differentiating the two vicinal carbon-bromine bonds (C4 and C5) requires precise control over catalytic conditions. This application note details the mechanistic rationale and validated protocols for the regioselective functionalization of 4,5-dibromothiophene-2-carboxamide, enabling the synthesis of complex, asymmetrically disubstituted thiophene libraries.
Mechanistic Rationale for Regioselectivity
In polyhalogenated heteroarenes, the site of oxidative addition by low-valent transition metals (e.g., Pd(0)) is dictated by bond dissociation energies (BDEs), steric hindrance, and electronic activation[2].
Electronic Activation at C5 : The C5 position is situated adjacent (
α
) to the sulfur heteroatom, which stabilizes the oxidative addition transition state[2]. Furthermore, the carboxamide group at C2 exerts a strong electron-withdrawing effect across the conjugated
π
-system. This inductive and resonance pull depletes electron density preferentially at the C5 carbon, rendering the C5-Br bond highly electrophilic and kinetically favored for Pd(0) insertion[3].
Steric Factors : The C5 position is less sterically encumbered than the C4 position, which is flanked by both the C3 proton and the C5 bromine atom.
Causality in Reaction Design : Because the C5-Br bond is significantly more reactive, a stoichiometric limitation of the coupling partner (e.g., boronic acid) and careful temperature control allow for exclusive mono-functionalization at C5[4]. The remaining C4-Br bond can subsequently be engaged under harsher conditions (elevated temperature, more active ligands)[5].
Fig 1. Regiodivergent cross-coupling pathway for 4,5-dibromothiophene-2-carboxamide.
Experimental Protocols
Trustworthiness Note: The following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are embedded to ensure the integrity of the regioselective step before proceeding.
Objective: Install an aryl/heteroaryl group exclusively at the C5 position.
Causality & Optimization: As demonstrated in related 4,5-dibromothiophene systems, the critical parameter in the polycoupling of dibromothiophenes is the water concentration[4]. Excessive water promotes hydrodehalogenation of the unreacted C4-Br bond during the first coupling[6]. Therefore, a minimal water ratio (e.g., Dioxane/H
2
O 6:1 to 10:1) is employed to dissolve the inorganic base without triggering side reactions[4].
Degassing : Add 4,5-dibromothiophene-2-carboxamide, arylboronic acid, and K
2
CO
3
to a Schlenk flask. Add the Dioxane/H
2
O solvent mixture. Sparge the biphasic mixture with Argon for 15 minutes. (Rationale: Oxygen quenches the active Pd(0) species, leading to homocoupling of the boronic acid).
Catalyst Addition : Add Pd(PPh
3
)
4
under a positive stream of Argon.
Heating : Heat the reaction mixture to 80–90 °C for 12 hours[4].
Validation Checkpoint : Monitor by LC-MS. The mass spectrum should show the desired product
[M+H]+
with a characteristic monobromine isotope pattern (1:1 ratio of M / M+2). If a species lacking bromine is detected, hydrodehalogenation has occurred; reduce the water content in future runs[6].
Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na
2
SO
4
, and concentrate.
Purification : Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Halogen-Magnesium Exchange for C5-Electrophilic Trapping
Objective: Generate a C5-nucleophile for trapping with aldehydes, ketones, or alkyl halides.
Causality & Optimization: Traditional Grignard formation is incompatible with the primary carboxamide. However, using TurboGrignard (
i
-PrMgCl·LiCl) at cryogenic temperatures allows for a highly chemoselective Br-Mg exchange at C5[8]. The LiCl breaks up polymeric magnesium aggregates, enhancing the kinetic basicity of the reagent and permitting the exchange to proceed rapidly at -40 °C, a temperature where the carboxamide remains unreactive[8].
Step-by-Step Procedure :
Preparation : Dissolve 4,5-dibromothiophene-2-carboxamide (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool the solution to -40 °C using a dry ice/acetonitrile bath.
Exchange : Dropwise add
i
-PrMgCl·LiCl (1.3 M in THF, 1.05 equiv) over 10 minutes. Stir at -40 °C for 30 minutes[8].
Trapping : Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) neat or as a THF solution.
Quenching : After 1 hour, quench the reaction at -40 °C with saturated aqueous NH
4
Cl.
Extraction : Extract with EtOAc, dry, and purify.
Fig 2. Chemoselective halogen-magnesium exchange using TurboGrignard at -40°C.
Quantitative Data & Reaction Optimization
To assist researchers in selecting the optimal conditions for the first regioselective coupling, Table 1 summarizes the impact of catalyst and solvent choices on the yield and C5:C4 selectivity.
Table 1: Representative Optimization Matrix for C5-Regioselective Suzuki-Miyaura Coupling
Catalyst System
Solvent System
Base
Temp (°C)
Yield (%)
Regioselectivity (C5:C4)
Pd(PPh
3
)
4
(5 mol%)
Dioxane/H
2
O (10:1)
K
2
CO
3
90
88
> 95:5
Pd(dppf)Cl
2
(5 mol%)
Toluene/EtOH/H
2
O
Na
2
CO
3
80
65
80:20
Pd(OAc)
2
/ SPhos
THF/H
2
O (10:1)
K
3
PO
4
70
92
> 98:2
Pd(PPh
3
)
4
(5 mol%)
DMF/H
2
O (3:1)
K
2
CO
3
100
45*
60:40
*Note: High water content in DMF led to significant hydrodehalogenation of the C4-Br bond, reducing the isolated yield of the desired dibromide intermediate[4].
Subsequent C4 Functionalization
Once the C5 position is functionalized, the remaining C4-Br bond can be engaged. Because the C4 position is less activated and sterically hindered by the newly installed C5 group, highly active, electron-rich phosphine ligands (e.g., XPhos or RuPhos) are required[5].
Base : Cs
2
CO
3
(Stronger base required for unactivated aryl bromides)
Solvent : Toluene, 110 °C.
Causality : Cs
2
CO
3
is preferred over NaOtBu to prevent base-catalyzed hydrolysis or degradation of the primary carboxamide group.
References
Title : Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde
Source : Tetrahedron Letters (via PMC)
URL :[Link]
Title : Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups
Source : Chemical Reviews (via PMC)
URL :[Link]
Title : Mg- and Zn-Mediated Synthesis of Heterocycles in Solution and on the Solid Phase
Source : LMU Munich (Dissertation by L. Bérillon)
URL :[Link]
Title : 4,5-dibromothiophene-2-carboxamide (Compound Summary)
Source : MolPort
URL :[Link]
Application Note: 4,5-Dibromothiophene-2-carboxamide in Organic Electronics
Synthesis, Morphology Control, and Device Fabrication As organic electronics transition from laboratory curiosities to commercial technologies, the rational design of conjugated polymers (CPs) remains the most critical b...
Author: BenchChem Technical Support Team. Date: April 2026
Synthesis, Morphology Control, and Device Fabrication
As organic electronics transition from laboratory curiosities to commercial technologies, the rational design of conjugated polymers (CPs) remains the most critical bottleneck. For researchers developing next-generation Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), 4,5-Dibromothiophene-2-carboxamide has emerged as a highly versatile, bifunctional building block.
This application note provides a comprehensive, field-tested guide to utilizing this monomer. By bridging the gap between fundamental chemical structure and macroscopic device physics, we outline the causality behind synthetic choices and provide self-validating protocols for polymer fabrication.
Mechanistic Insights: Structural Causality in Material Design
To engineer high-performance semiconductors, one must understand the exact electronic and morphological contributions of the monomeric units. 4,5-Dibromothiophene-2-carboxamide offers two distinct functional handles :
The 4,5-Dibromo Reactive Sites: The regiospecific placement of bromine atoms at the 4 and 5 positions makes this molecule an ideal candidate for step-growth polycondensation via transition-metal-catalyzed cross-coupling (e.g., Stille, Suzuki, or Direct Heteroarylation) . The bromines act as highly efficient leaving groups during the oxidative addition phase of the catalytic cycle.
The 2-Carboxamide Group: Unlike traditional alkyl or carboxylate ester solubilizing groups, the carboxamide moiety serves a dual purpose. Electronically, it is a potent electron-withdrawing group (EWG) that lowers the Highest Occupied Molecular Orbital (HOMO) of the resulting polymer, which is critical for preventing oxidative degradation in ambient air. Morphologically, the amide protons and carbonyl oxygens establish a robust intermolecular hydrogen-bonding network. This drives intense polymer aggregation and solid-state packing, directly influencing charge carrier mobility .
Logical mapping of 4,5-dibromothiophene-2-carboxamide features to device performance.
Quantitative Data: Side-Chain Influence on Charge Transport
When designing Donor-Acceptor (D-A) copolymers, substituting a standard carboxylate ester side chain with a carboxamide group fundamentally alters the material's optoelectronic properties. The table below summarizes the comparative data derived from structural analogs .
Table 1: Comparative Electronic Properties of Thiophene-Based Polymers
Property
Carboxylate Ester Side Chain
Carboxamide Side Chain
Causality / Mechanism
HOMO Level
-5.40 eV
-5.55 eV
Carboxamide is a stronger EWG, deepening the HOMO level and enhancing air stability.
Hole Mobility (
μh
)
∼1.19×10−2 cm2/Vs
∼1.48×10−5 to 0.011 cm2/Vs
H-bonding induces strong aggregation; mobility is highly dependent on optimized thermal annealing.
Solid-State Morphology
Centrosymmetric, High Crystallinity
Intense Aggregation, Torsional Strain
The strong intramolecular dipole moment (
μmz
) along the side chain drives rapid kinetic trapping during film formation.
Experimental Protocols
The following methodologies detail the synthesis and processing of carboxamide-functionalized CPs. Because the carboxamide group can cause premature precipitation during polymerization due to strong H-bonding, these protocols are engineered with specific causal choices and self-validating checkpoints to ensure success.
Step-by-step workflow from monomer polycondensation to organic electronic device validation.
Objective: Synthesize a high-molecular-weight D-A copolymer while preventing premature chain termination.
Causality in Reagent Selection: We utilize
Pd2(dba)3
paired with
P(o−tolyl)3
. The bulky, electron-rich phosphine ligand accelerates the rate-determining oxidative addition into the electron-deficient C-Br bonds of the 4,5-dibromothiophene-2-carboxamide monomer .
Step-by-Step Procedure:
Monomer Loading: In a nitrogen-filled glovebox, combine 4,5-dibromothiophene-2-carboxamide (1.0 eq), a distannylated donor co-monomer (e.g., a highly soluble benzodithiophene derivative) (1.0 eq),
Pd2(dba)3
(0.02 eq), and
P(o−tolyl)3
(0.08 eq) in a Schlenk flask.
Solvent Addition: Add anhydrous chlorobenzene (CB) to achieve a monomer concentration of 0.05 M. Expert Insight: CB is chosen over toluene because its higher boiling point and polarity help solvate the H-bonding carboxamide polymer chains.
Polymerization: Seal the flask, remove from the glovebox, and heat to 110°C under vigorous stirring for 24 hours.
End-Capping: Add 2-bromothiophene (0.1 eq) and stir for 2 hours, followed by 2-(tributylstannyl)thiophene (0.1 eq) for an additional 2 hours.
Self-Validation Checkpoint: End-capping removes reactive terminal bromines. If omitted, these halogens act as deep charge trap states in the final device, leading to severe hysteresis in OFET transfer curves.
Phase 2: Purification via Soxhlet Extraction
Objective: Narrow the polydispersity index (PDI) and remove catalytic impurities.
Causality: Low-molecular-weight oligomers disrupt the crystalline domains of the thin film, while residual palladium acts as a recombination center in OPVs.
Step-by-Step Procedure:
Precipitate the crude polymer by dripping the reaction mixture into 300 mL of vigorously stirred methanol.
Collect the precipitate via filtration and transfer to a Soxhlet thimble.
Extract sequentially with:
Methanol (24h): Removes residual monomers and catalyst ligands.
Chloroform (24h): Extracts the target high-molecular-weight polymer.
Self-Validation Checkpoint: Analyze the Chloroform fraction via Gel Permeation Chromatography (GPC). A Number Average Molecular Weight (
Mn
) > 25 kDa with a PDI < 2.5 validates that step-growth polycondensation proceeded without premature termination by the carboxamide protons.
Phase 3: Thin-Film Fabrication and Morphological Annealing
Objective: Form the active semiconducting layer with optimized pi-pi stacking.
Causality: Due to the carboxamide group's strong H-bonding, the polymer will likely form kinetically trapped amorphous aggregates during spin-coating. Thermal annealing provides the activation energy necessary for the chains to reorganize into thermodynamically stable, highly crystalline networks .
Step-by-Step Procedure:
Dissolve the purified polymer in anhydrous 1,2-dichlorobenzene (10 mg/mL). Stir at 80°C overnight to ensure complete dissolution.
Spin-coat the solution onto a pre-treated
Si/SiO2
substrate at 1500 rpm for 60 seconds.
Transfer the substrate to a hotplate inside a nitrogen glovebox. Anneal at 160°C for 30 minutes.
Self-Validation Checkpoint: Measure the UV-Vis absorption spectra of the film before and after annealing. A successful morphological transition is validated by a pronounced bathochromic (red) shift and the emergence of distinct vibronic shoulders (e.g., the 0-0 and 0-1 transitions), confirming backbone planarization and successful J/H-aggregate formation.
References
ResearchGate. Influence of side-chain substitution for thiophene-based conjugated polymers on the charge transport properties: Carboxylate ester group versus carboxamide group. Available at:[Link]
RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Available at:[Link]
Ningbo Inno Pharmchem. Unlocking Material Potential: The Properties and Applications of Dibromothiophene Dicarboxylic Acid. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing 4,5-Dibromothiophene-2-carboxamide Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4,5-dibromothiophene-2-carboxamide. This bifunctional building block is high...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4,5-dibromothiophene-2-carboxamide. This bifunctional building block is highly valued in pharmaceutical development (such as in the synthesis of histone acetyltransferase inhibitors and triazole antimicrobials) because the 4- and 5-position bromines exhibit differential reactivity, allowing for highly regioselective, sequential cross-coupling reactions[1].
This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and quantitative parameters to help you maximize your reaction yields and minimize side products.
Validated Experimental Workflows
We recommend two primary synthetic routes depending on your available starting materials. Both routes have been optimized for high yield and scalability.
Route A: One-Pot Bromination & Nitrile Hydrolysis
This route converts thiophene-2-carbonitrile directly to 4,5-dibromothiophene-2-carboxamide in a single reactor using N-Bromosuccinimide (NBS) in a strongly acidic medium[2].
Mechanistic Causality:
The trifluoroacetic acid (TFA) acts as a highly polar solvent to keep the deactivated intermediates in solution. The sulfuric acid (H₂SO₄) serves a dual purpose: it protonates the nitrile group to drive hydration (forming the amide) and simultaneously protonates NBS to generate a highly reactive bromonium ion (
Br+
) capable of overcoming the electron-withdrawing deactivation of the thiophene ring.
Step-by-Step Protocol:
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carbonitrile (1.0 eq) in a 1:2 (v/v) mixture of concentrated H₂SO₄ and TFA.
Reagent Addition: Cool the mixture to 0 °C. Slowly add NBS (2.2 eq) in portions to control the mild exotherm and prevent runaway bromination.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours.
Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of ice-cold saturated NaHCO₃, and extract with 1 mL ethyl acetate. Analyze the organic layer via LC-MS. The reaction is complete when the intermediate 5-bromothiophene-2-carbonitrile (M+H ~188) and 4,5-dibromothiophene-2-carbonitrile (M+H ~267) are fully consumed, yielding the target amide (M+H ~285).
Workup: Pour the reaction mixture slowly into crushed ice. The target amide will precipitate as an off-white solid. Filter, wash with cold water, and dry under a vacuum.
Route B: Amidation of 4,5-Dibromothiophene-2-carboxylic Acid
This route is ideal if you are starting from the commercially available 4,5-dibromothiophene-2-carboxylic acid, converting it to an acid chloride, and subsequently to the amide[3].
Mechanistic Causality:
Thiophene rings, especially heavily halogenated ones, can degrade or undergo decarboxylation under harsh heating with thionyl chloride (SOCl₂). Using oxalyl chloride with catalytic N,N-dimethylformamide (DMF) allows the formation of the Vilsmeier-Haack intermediate at room temperature, ensuring a quantitative conversion to the acid chloride without thermal degradation.
Step-by-Step Protocol:
Acid Chloride Formation: Suspend 4,5-dibromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 3 drops of DMF.
Activation: Slowly add oxalyl chloride (1.5 eq) dropwise at room temperature. Stir until gas evolution (CO and CO₂) ceases (approx. 2 hours).
Validation Checkpoint: Quench a 10 µL aliquot in methanol. TLC or GC-MS should show complete conversion of the baseline acid to the volatile methyl ester derivative.
Amidation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous tetrahydrofuran (THF).
Coupling: Add the THF solution dropwise to a vigorously stirred solution of aqueous ammonia (28%) or 0.5 M ammonia in dioxane at 0 °C. Stir for 1 hour.
Workup: Evaporate the THF, dilute with water, and filter the resulting precipitate. Recrystallize from ethanol if necessary.
Workflow & Troubleshooting Visualization
Synthetic pathways for 4,5-Dibromothiophene-2-carboxamide.
Troubleshooting logic tree for low reaction yields.
Quantitative Data & Yield Optimization
Parameter
Route A (Nitrile One-Pot)
Route B (Acid Amidation)
Reagents
NBS (2.2 eq), H₂SO₄, TFA
(COCl)₂ (1.5 eq), DMF (cat.), NH₃
Temperature
0 °C to Room Temperature
Room Temp (Step 1), 0 °C (Step 2)
Reaction Time
12 – 16 hours
2 hours (Step 1) + 1 hour (Step 2)
Expected Yield
65% – 75%
85% – 95%
Major Impurity
5-bromo-thiophene-2-carboxamide
Unreacted carboxylic acid
Scalability
High (Caution: Exothermic NBS addition)
Very High (Standard peptide-like coupling)
Troubleshooting Guides & FAQs
Q1: Why is my Route A reaction stalling at the monobrominated intermediate?A1: The regiochemistry of thiophene electrophilic aromatic substitution is governed by the heteroatom. The sulfur atom activates the C5 and C2 positions. Because C2 is occupied by the electron-withdrawing nitrile/amide group, the first equivalent of bromine exclusively attacks C5[4]. Once the 5-position is brominated, the ring becomes highly deactivated. To force the second bromination at C4, you must ensure a strict minimum of 2.2 equivalents of NBS and maintain a highly acidic environment (H₂SO₄) to keep the brominating agent activated.
Q2: I am observing tribrominated side products. How can I prevent over-bromination?A2: Over-bromination typically occurs if elemental bromine (Br₂) is used instead of NBS, or if the reaction temperature spikes[4]. NBS provides a controlled, low steady-state concentration of reactive bromine. Ensure you add the NBS portion-wise at 0 °C and do not exceed 2.25 equivalents.
Q3: In Route A, my LC-MS shows 4,5-dibromothiophene-2-carbonitrile. Why didn't the nitrile hydrolyze to the amide?A3: The two bromine atoms exert a strong inductive electron-withdrawing effect, stabilizing the nitrile and making it highly resistant to standard hydrolysis. If hydration is incomplete, your H₂SO₄ to TFA ratio may be too low, reducing the protonation state of the nitrile. Increase the proportion of concentrated H₂SO₄ or gently warm the reaction mixture to 40 °C for 2 hours before quenching.
Q4: In Route B, my acid chloride formation turns black and yields are poor. What is happening?A4: Thiophene derivatives can polymerize or degrade when exposed to harsh Lewis acids or when refluxed in thionyl chloride (SOCl₂) for extended periods. Switch to oxalyl chloride with catalytic DMF in DCM at room temperature. This generates the reactive Vilsmeier-Haack reagent under mild conditions, preventing the degradation of the thiophene core.
References
EP2681208B1 - Antimicrobial/adjuvant compounds - Google Patents
Source: Google Patents
URL
CA2007394A1 - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents
Source: Google Patents
URL
Source: NIH.
Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid
Source: Benchchem
URL
Technical Support Center: Preventing Debromination in 4,5-Dibromothiophene-2-carboxamide Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most persistent bottlenecks i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most persistent bottlenecks in heterocyclic cross-coupling: unwanted hydrodebromination.
When working with 4,5-dibromothiophene-2-carboxamide, the electronic asymmetry introduced by the carboxamide group makes the C-Br bonds highly reactive. While this is advantageous for cross-coupling, it simultaneously makes the molecule highly susceptible to protodebromination (the replacement of bromine with hydrogen). This guide dissects the causality of this side reaction and provides a self-validating, field-proven system to ensure high-yielding carbon-carbon bond formation.
The Mechanistic Root of Hydrodebromination
To prevent a side reaction, you must first understand its kinetic pathway. In a standard palladium-catalyzed cross-coupling reaction (such as the [1]), the catalytic cycle begins with the oxidative addition of Pd(0) into the C5-Br bond.
At this stage, the resulting Ar-Pd(II)-Br intermediate faces a kinetic bifurcation. If transmetalation is sluggish, the long-lived Pd(II) intermediate acts as a thermodynamic sink. It will intercept any available hydride sources in the reaction medium—such as protic solvents or alkoxide bases—forming a highly reactive Ar-Pd(II)-H species. This intermediate rapidly undergoes reductive elimination, ejecting the debrominated thiophene byproduct and hijacking your catalytic cycle ( [2]).
Divergent pathways: Desired cross-coupling vs. hydrodebromination in Pd-catalysis.
Troubleshooting Guide & FAQs
Q1: Why am I seeing massive amounts of 5-bromothiophene-2-carboxamide instead of my coupled product?A1: The carboxamide group at the 2-position withdraws electron density, activating the thiophene ring. The C5-Br bond is sterically less hindered and electronically primed for rapid oxidative addition. However, if your coupling partner (e.g., boronic acid) is slow to transmetalate, the Pd(II) intermediate stalls. The longer it stalls, the more likely it is to undergo a side reaction with a hydride source, leading to the mono-debrominated product.
Q2: How does my choice of base drive this side reaction?A2: Alkoxide bases (e.g., NaOMe, NaOEt) are fatal to electron-rich heterocycles. They coordinate to the Pd(II) center and undergo
β
-hydride elimination, generating an aldehyde or ketone while transferring a hydride directly to the palladium metal. Switching to inorganic, non-nucleophilic bases like anhydrous
K3PO4
or
Cs2CO3
completely eliminates this specific hydride pathway ( [3]).
Q3: Can the solvent act as a hydride source?A3: Yes. Primary and secondary alcohols (like methanol or ethanol), which are often used in standard Suzuki protocols, can be oxidized by the Pd(II) intermediate via
β
-hydride elimination. As demonstrated in mechanistic studies using ESI-MS ( [4]), the rate of hydrodehalogenation is directly tied to solvent oxidation. You must switch to rigorously degassed, anhydrous aprotic solvents like 1,4-dioxane or toluene.
Q4: What ligand architecture prevents Pd-H formation?A4: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or rigid bidentate ligands (e.g., dppf). Their electron-rich nature accelerates the initial oxidative addition, while their massive steric bulk (large cone angle) forces the Pd center to rapidly undergo reductive elimination of the desired bulky biaryl product. This kinetically outcompetes the slower hydrodebromination pathway.
Systematic troubleshooting workflow to mitigate hydrodebromination.
Quantitative Optimization Matrix
To demonstrate the causality of reaction conditions on product distribution, below is a summary of quantitative data reflecting the optimization of 4,5-dibromothiophene-2-carboxamide coupling.
Condition Set
Solvent System
Base (2.0 eq)
Ligand / Catalyst
Temp (°C)
Desired : Debrominated Ratio
Baseline (Standard)
EtOH /
H2O
(4:1)
Na2CO3
Pd(PPh3)4
100
30 : 70
Solvent Fix
1,4-Dioxane
Na2CO3
Pd(PPh3)4
100
50 : 50
Base Fix
1,4-Dioxane
K3PO4
Pd(PPh3)4
100
70 : 30
Ligand Fix
1,4-Dioxane
K3PO4
Pd2(dba)3
/ XPhos
100
90 : 10
Fully Optimized
1,4-Dioxane
K3PO4
Pd2(dba)3
/ XPhos
70
>98 : 2
Note: Lowering the temperature in the final step reduces the thermal degradation of the catalyst and minimizes the kinetic energy available to overcome the activation barrier of the unwanted Pd-H reductive elimination.
This protocol is designed as a self-validating system . It incorporates specific analytical checkpoints to ensure that the mechanistic safeguards against debromination are functioning correctly before proceeding to isolation.
Step 1: Rigorous Preparation (Exclusion of Hydride Sources)
Flame-dry a Schlenk flask under a continuous flow of high-purity Argon.
Utilize strictly anhydrous 1,4-dioxane. Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize phosphine ligands and generate adventitious water.
Grind anhydrous
K3PO4
into a fine powder and dry it in a vacuum oven at 120 °C for 12 hours prior to use.
Step 2: Reagent Assembly (Kinetic Control)
To the cooled Schlenk flask under Argon, add 4,5-dibromothiophene-2-carboxamide (1.0 equiv) and the arylboronic acid (1.1 equiv). Causality: A slight excess of boronic acid ensures rapid transmetalation, preventing the Pd(II) intermediate from stalling.
Add the dried
K3PO4
(2.0 equiv).
Add
Pd2(dba)3
(0.02 equiv) and XPhos (0.08 equiv). Causality: The 1:4 Pd-to-ligand ratio ensures complete formation of the active monomeric L-Pd(0) species.
Inject the degassed 1,4-dioxane (yielding a 0.1 M concentration of the thiophene substrate).
Step 3: Reaction Execution
Stir the heterogeneous mixture at room temperature for 10 minutes to allow pre-catalyst activation.
Submerge the flask in a pre-heated oil bath at 70 °C . Do not exceed this temperature.
Allow the reaction to proceed under vigorous stirring for 4–6 hours.
Do not proceed to workup without validating the system.
Extract a 10 µL aliquot under Argon, dilute in LC-MS grade acetonitrile, and inject into the LC-MS.
Self-Validation Criteria:
Check the Total Ion Chromatogram (TIC).
Identify the mass of the starting material ([M+H]+ ~285 m/z for 79Br/81Br).
Scan for the debrominated byproduct ([M+H]+ ~206 m/z).
If the debrominated mass peak area exceeds 5% of the desired product peak area, your solvent or base contains trace moisture/alcohols. Abort, re-dry reagents, and restart.
Step 5: Workup and Isolation
Upon validation of complete conversion, cool the reaction to room temperature.
Quench by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute with ethyl acetate.
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure mono-coupled thiophene-2-carboxamide.
References
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." LibreTexts, 2019. Available at:[Link]
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 30(24), 6744-6753, 2011. Available at:[Link]
Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 49(98), 11488-11490, 2013. Available at:[Link]
Troubleshooting
Technical Support Center: Optimizing Recrystallization of 4,5-Dibromothiophene-2-carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of halogenated heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of halogenated heterocycles. 4,5-Dibromothiophene-2-carboxamide is a highly valuable scaffold in drug development and materials science1[1]. It is typically synthesized by treating thiophene-2-carbonitrile with N-bromosuccinimide (NBS) in a strongly acidic mixture (H₂SO₄/TFA), which simultaneously brominates the ring and hydrolyzes the nitrile to a primary amide, yielding a crude solid upon aqueous quenching 2[2].
However, achieving >99% purity is notoriously hindered by the co-crystallization of mono-brominated impurities (e.g., 4-bromo or 5-bromothiophene-2-carboxamide) and residual succinimide. While silica gel chromatography is an option, sensitive thiophene derivatives can degrade on the column, making recrystallization the most reliable, non-destructive method for achieving high purity 3[3].
Part 1: Core Principles of Solvent Selection
The mechanistic rationale behind purifying 4,5-dibromothiophene-2-carboxamide lies in balancing its structural dichotomies. The primary amide group acts as a strong hydrogen-bond donor/acceptor, while the dibrominated thiophene core is highly lipophilic. Single-solvent systems often fail to provide the necessary solubility gradient.
A binary "good solvent / poor solvent" system is required. We leverage a polar protic solvent to dissolve the amide network, followed by a controlled introduction of an anti-solvent to force the lipophilic core to nucleate while leaving structurally similar impurities dissolved in the mother liquor.
Quantitative Solvent Profiling
Solvent System
Boiling Point (°C)
Solute Solubility (Hot)
Solute Solubility (Cold)
Mechanistic Rationale & Suitability
Ethanol (100%)
78
High
Moderate
Good dissolution, but high cold solubility leads to unacceptable yield losses.
EtOH / Water (7:3)
~80
High
Very Low
Optimal. Water acts as a powerful anti-solvent, forcing precipitation while EtOH retains polar impurities (like succinimide).
EtOAc / Hexanes (1:2)
65–77
Moderate
Very Low
Excellent for purging non-polar mono-brominated thiophene impurities.
Toluene
110
High
Moderate
High boiling point increases the risk of the solute "oiling out" before crystallization.
Part 2: Self-Validating Recrystallization Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . At each critical juncture, a physical observation or analytical check confirms the success of the step before proceeding.
Step 1: Dissolution & Decolorization
Place the crude 4,5-dibromothiophene-2-carboxamide in an Erlenmeyer flask equipped with a magnetic stir bar.
Add a minimal volume of Ethanol (approx. 5-7 mL per gram of crude) and heat to a gentle reflux (75-80 °C) until the solid dissolves.
Optional but recommended: If the solution is brown, add 5% w/w activated charcoal (Norit) and boil for 5 minutes to adsorb polymeric thiophene degradation products.
Validation Check: The solution must be completely free of undissolved target compound. If solids remain, add Ethanol dropwise until clear.
Step 2: Hot Filtration & Anti-Solvent Addition
Rapidly filter the boiling solution through a pre-warmed Büchner funnel to remove charcoal and insoluble particulates.
Return the filtrate to the heat source. Slowly add hot Water (anti-solvent) dropwise until the solution becomes slightly turbid, then add a few drops of Ethanol until it just clears.
Validation Check: The filtrate must be a clear, pale yellow or colorless liquid. Any dark particulates indicate a breached filter paper.
Step 3: Controlled Nucleation
Remove the flask from the heat source and allow it to cool to room temperature undisturbed at a rate of ~0.5 °C/min.
Once at room temperature, transfer the flask to an ice bath (4 °C) for 1 hour to maximize yield.
Validation Check: Observe the geometry of the precipitate. You should see distinct crystalline needles or plates. An amorphous, gummy sludge indicates a failed nucleation (see Troubleshooting Q1).
Step 4: Isolation & Final Validation
Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold 10% EtOH/Water to displace the mother liquor without dissolving the product.
Dry the crystals under high vacuum at 40 °C for 12 hours.
Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). A single, distinct spot under UV (254 nm) confirms purity. Determine the melting point; a sharp range (1-2 °C) validates the removal of isomorphic impurities.
Caption: Workflow for the recrystallization and self-validation of 4,5-Dibromothiophene-2-carboxamide.
Part 3: Troubleshooting Guides & FAQs
Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. Why does this happen and how do I fix it?A1: Oiling out is a thermodynamic issue. It occurs when the melting point of the solute-solvent mixture falls below the temperature at which the compound saturates the solution. Causality: The compound phase-separates as a liquid oil before the thermal energy drops low enough to allow a rigid crystal lattice to form.
Fix: Reheat the mixture until it is a single homogeneous phase. Add more of the "good" solvent (Ethanol) to lower the saturation temperature, or switch to a solvent system with a lower boiling point (e.g., EtOAc/Hexanes). Alternatively, introduce a pure seed crystal at a higher temperature to bypass the energy barrier for nucleation.
Q2: How do I separate the 4-bromo or 5-bromo monobrominated impurities from the 4,5-dibromo product?A2: Halogenation dramatically impacts lipophilicity. Monobrominated thiophenes have fewer heavy halogen atoms, giving them slightly higher solubility in non-polar solvents compared to the dibrominated analog. Washing the crude solid with cold hexanes prior to recrystallization, or utilizing an EtOAc/Hexane recrystallization gradient, will selectively partition the mono-brominated species into the mother liquor.
Q3: The isolated crystals have a distinct brownish tint. Is this acceptable for downstream coupling reactions?A3: No. Pure 4,5-dibromothiophene-2-carboxamide should be a white to off-white crystalline solid. A distinct brown color often indicates the presence of oxidative degradation products or polymeric material 4[4]. These trace polymers can poison palladium catalysts in downstream Suzuki-Miyaura cross-couplings. You must re-dissolve the solid and treat the hot solution with activated charcoal prior to hot filtration.
Caption: Logical troubleshooting pathway for resolving oiling out during recrystallization.
References
EP2681208B1 - Antimicrobial/adjuvant compounds , Google Patents, 2
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation , PMC, 1
Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives , Benchchem, 3
Technical Support Center: Purification of 2-[3-(bromomethyl)phenyl]thiophene and its Derivatives , Benchchem, 4
Ideal storage conditions to prevent degradation of 4,5-Dibromothiophene-2-carboxamide
Welcome to the Technical Support Center for 4,5-Dibromothiophene-2-carboxamide . This compound is a critical halogenated heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and antibac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4,5-Dibromothiophene-2-carboxamide . This compound is a critical halogenated heteroaromatic building block frequently utilized in the synthesis of kinase inhibitors and antibacterial agents. Due to the presence of two labile carbon-bromine bonds and a primary carboxamide group, improper storage rapidly leads to degradation, compromising experimental reproducibility and yield.
This guide provides field-proven, mechanistically grounded protocols to ensure the structural integrity of your inventory.
Section 1: The Causality of Degradation (Mechanisms)
To effectively store 4,5-Dibromothiophene-2-carboxamide, researchers must understand the three primary degradation pathways that threaten its stability:
Photolytic Debromination: The carbon-bromine (C-Br) bonds at the 4- and 5-positions of the thiophene ring are highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) or high-intensity visible light[1]. This photodegradation generates highly reactive bromine radicals and debrominated thiophene byproducts, which can trigger further radical chain reactions and manifest as a yellow or brown discoloration in the solid powder.
Amide Hydrolysis: The carboxamide group (-CONH2) is vulnerable to nucleophilic attack by ambient moisture. Driven by fluctuating temperatures and atmospheric water vapor, the amide bond hydrolyzes to yield 4,5-dibromothiophene-2-carboxylic acid and ammonia[2]. This drastically alters the compound's solubility and reactivity profile.
S-Oxidation of the Thiophene Ring: While halogens provide some electron-withdrawing deactivation, the sulfur atom in the thiophene ring remains susceptible to oxidation by atmospheric oxygen, leading to the formation of reactive thiophene S-oxides or epoxides over prolonged periods[3].
Flowchart detailing 4,5-Dibromothiophene-2-carboxamide degradation and storage interventions.
Section 3: Self-Validating Standard Operating Procedure (SOP) for Ideal Storage
To mitigate the mechanisms outlined above, follow this authoritative protocol for long-term storage[4]. Every step is designed as a self-validating system to ensure continuous quality control.
Step 1: Aliquoting into Light-Resistant Primary Containers
Action: Transfer the bulk powder into amber glass vials (Type I borosilicate).
Causality: Amber glass absorbs UV radiation and short-wavelength visible light, directly blocking the energy required for the homolytic cleavage of the C-Br bonds.
Validation Check: Inspect the powder against a white background before sealing. It should remain a pristine white to off-white crystalline powder. Any yellowing indicates pre-existing photolytic debromination.
Step 2: Inert Atmosphere Purging
Action: Gently purge the headspace of the vial with dry Argon (preferred due to its density) or Nitrogen gas for 10-15 seconds before immediately capping.
Causality: Displacing ambient air removes atmospheric oxygen and water vapor, simultaneously halting S-oxidation of the thiophene ring and depriving the environment of the moisture required for amide hydrolysis.
Validation Check: Use an oxygen indicator pill inside the secondary container (optional but recommended); it should remain pink (anaerobic) rather than turning blue (aerobic).
Step 3: Hermetic Sealing and Desiccation
Action: Seal the vial with a PTFE-lined solid cap, wrap the seam with Parafilm, and place it inside a secondary desiccator jar containing indicating silica gel.
Causality: PTFE provides a chemically inert barrier, while the secondary desiccator acts as a fail-safe to absorb any microscopic moisture ingress that bypasses the primary seal.
Validation Check: The indicating silica gel must remain deep blue. A transition to pink serves as an immediate, visual validation failure, indicating moisture breach.
Step 4: Temperature-Controlled Storage
Action: Store the entire secondary container in a monitored laboratory refrigerator at 2–8°C.
Causality: Lowering the kinetic energy of the system exponentially decreases the rate of any residual hydrolysis or oxidation reactions.
Validation Check: Continuous temperature logging via a calibrated digital thermometer ensures the environment remains strictly within the 2–8°C threshold.
Section 4: Quantitative Data Summary
The following table summarizes the expected stability of 4,5-Dibromothiophene-2-carboxamide under various storage conditions, highlighting the critical nature of the SOP.
Storage Condition
Atmosphere
Container Type
Est. Shelf-Life (>98% Purity)
Primary Degradation Risk
2–8°C (Ideal)
Argon/Nitrogen
Amber Glass
24+ Months
Negligible
Room Temp (25°C)
Ambient Air
Clear Glass
< 3 Months
Photolytic Debromination, Oxidation
Room Temp (25°C)
Ambient Air
Amber Glass
6–12 Months
Amide Hydrolysis
-20°C (Freezer)
Ambient Air
Clear Glass
~12 Months
Condensation-induced Hydrolysis (post-thaw)
DMSO Solution (4°C)
Ambient Air
Plastic Microtube
< 1 Month
Accelerated Amide Hydrolysis
Section 5: Troubleshooting & FAQs
Q: My 4,5-Dibromothiophene-2-carboxamide powder has developed a distinct yellow/brown tint. Can I still use it for my cross-coupling reaction?A: No. A yellow or brown discoloration is a definitive indicator of photolytic debromination[1]. The color arises from the generation of free bromine and complex polymeric thiophene byproducts. Using this degraded material in Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) will result in poisoned catalysts, poor yields, and a complex mixture of mono-brominated and unbrominated side products.
Q: For high-throughput screening, can I prepare a master stock solution in DMSO and store it at -20°C?A: It is highly discouraged for long-term storage. While DMSO is an excellent solvent, it is highly hygroscopic. Even at -20°C, repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which acts as a vector for amide hydrolysis[2]. If solutions must be made, prepare them fresh or store them in single-use aliquots at -80°C for no longer than 3-4 weeks.
Q: Why does the SOP recommend 2–8°C instead of a standard -20°C freezer?A: Storing at -20°C is generally acceptable for the chemical itself, but the retrieval process introduces severe risks. When a -20°C vial is brought to room temperature, ambient humidity rapidly condenses on the cold glass and can seep into the threads of the cap. If the vial is opened before fully equilibrating to room temperature, water rushes in, triggering rapid amide hydrolysis. The 2–8°C range[4] provides the optimal balance of kinetic slowing without the extreme condensation risks associated with deep freezing.
Comparative Reactivity Guide: 4,5-Dibromothiophene-2-carboxamide vs. 5-Bromothiophene-2-carboxamide in Drug Discovery
Thiophene-2-carboxamides are privileged pharmacophores frequently utilized in the design of bioactive molecules, including kinase inhibitors and atypical chemokine receptor 3 (ACKR3) agonists[1]. When designing synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Thiophene-2-carboxamides are privileged pharmacophores frequently utilized in the design of bioactive molecules, including kinase inhibitors and atypical chemokine receptor 3 (ACKR3) agonists[1]. When designing synthetic routes for these targets, the choice of halogenated building block dictates the ultimate complexity of the molecular architecture.
This guide provides an objective, data-driven comparison between 5-bromothiophene-2-carboxamide (a mono-functionalized scaffold) and 4,5-dibromothiophene-2-carboxamide (a di-functionalized scaffold). By analyzing their reactivity profiles, regioselectivity, and experimental handling, researchers can select the optimal reagent for their specific cross-coupling workflows.
Structural & Physicochemical Comparison
A foundational comparison begins with the structural properties of each compound. The primary determinant of reactivity in these building blocks is the number and electronic environment of the carbon-bromine (C-Br) bonds.
The fundamental difference between these two reagents lies in their behavior during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
The Mono-Bromo Advantage: Predictable Activation
In 5-bromothiophene-2-carboxamide , the single bromine at the 5-position is highly activated. The electron-withdrawing nature of the carboxamide group at the 2-position lowers the LUMO of the thiophene ring, making the C5-Br bond highly susceptible to oxidative addition by Pd(0)[4]. This makes it an ideal, high-yielding substrate for synthesizing 5-aryl or 5-alkyl derivatives.
The Di-Bromo Advantage: Regioselective Sequential Coupling
4,5-Dibromothiophene-2-carboxamide presents a more complex, yet highly valuable, reactivity profile. When subjected to cross-coupling conditions, it exhibits strict regioselectivity , reacting preferentially at the C5 position before the C4 position[5].
The Causality of Regioselectivity:
Bond Dissociation Energy (BDE): The C5-Br bond has a lower BDE compared to the C4-Br bond[6].
Electronic Stabilization: The intermediate Pd(II) complex formed at C5 is stabilized by the adjacent polarizable sulfur atom. Furthermore, the C5 position is para-like to the electron-withdrawing carboxamide group, which further activates this site toward the initial oxidative addition[6].
This intrinsic electronic bias allows chemists to perform sequential, one-pot double Suzuki couplings to synthesize unsymmetrical 4,5-diarylthiophene-2-carboxamides.
Visualizing the Reactivity Pathways
Caption: Catalytic cycle for the cross-coupling of 5-bromothiophene-2-carboxamide.
Caption: Regioselective sequential double cross-coupling of 4,5-dibromothiophene-2-carboxamide.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and In-Process Controls (IPCs).
Protocol A: Standard Suzuki-Miyaura Coupling (5-Bromothiophene-2-carboxamide)
This protocol is optimized for high-yielding mono-arylation[4].
Reaction Setup: Charge a Schlenk flask with 5-bromothiophene-2-carboxamide (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).
Causality: Pd(dppf)Cl2 is selected because its bidentate ligand accelerates the reductive elimination step and prevents premature catalyst deactivation.
Solvent System: Suspend the mixture in degassed 1,4-Dioxane/H2O (4:1 v/v).
Causality: The biphasic system ensures optimal solubility for both the organic electrophile and the inorganic base, which is critical for facilitating transmetalation.
Execution & IPC: Heat the mixture to 80 °C.
Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the characteristic M/M+2 isotopic doublet of the brominated starting material is entirely replaced by the product mass.
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Causality: Strict stoichiometric control of the boronic acid (1.05 equiv max) is maintained to prevent premature coupling at the C4 position.
Solvent System: Use 1,4-Dioxane/H2O (6:1 v/v).
Causality: A lower water ratio is deliberately chosen to suppress protodehalogenation of the C4 bromine, a highly competitive side reaction in polyhalogenated thiophenes[5].
Execution & IPC: Heat to 80 °C for 12 hours.
Self-Validation: TLC and LC-MS must confirm the presence of a single mono-brominated species. If a fully dehalogenated product (5-arylthiophene-2-carboxamide) is detected, the water content in the solvent system must be further reduced.
Phase 2: C4-Arylation (One-Pot)
4. Second Addition: To the same vessel containing the intermediate, add Ar2-B(OH)2 (1.5 equiv) and additional Pd catalyst (0.05 equiv).
5. Execution: Heat to 95–100 °C.
Causality: The C4 position is electronically deactivated and sterically hindered by the newly installed C5-aryl group. Elevated thermal energy and excess boronic acid are required to overcome the activation barrier for the second oxidative addition[6].
References
Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy. Journal of Medicinal Chemistry - ACS Publications.[Link]
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. PubMed Central.[Link]
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PubMed Central.[Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.[Link]
Mass Spectrometry Fragmentation Patterns of 4,5-Dibromothiophene-2-carboxamide: A Comparative Guide
As drug development increasingly relies on halogenated heterocycles to improve metabolic stability and target affinity, understanding their analytical signatures is paramount. 4,5-Dibromothiophene-2-carboxamide is a high...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on halogenated heterocycles to improve metabolic stability and target affinity, understanding their analytical signatures is paramount. 4,5-Dibromothiophene-2-carboxamide is a highly functionalized building block whose mass spectrometry (MS) fragmentation behavior is governed by competing electronic effects: the electron-withdrawing carboxamide group and the highly polarizable, heavy bromine atoms.
This guide provides an in-depth, objective comparison of the fragmentation patterns of 4,5-Dibromothiophene-2-carboxamide against structurally related alternatives. By dissecting the thermodynamic causality behind these pathways, researchers can confidently identify this scaffold and its metabolites in complex biological matrices.
Mechanistic Causality of Fragmentation
When subjected to Electron Ionization (EI) at 70 eV or Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+), the radical cation
[M]+∙
of 4,5-Dibromothiophene-2-carboxamide undergoes predictable, thermodynamically driven unimolecular decompositions.
The Isotopic Signature (The 1:2:1 Rule)
The most diagnostic feature of any dibrominated compound is its isotopic cluster. Bromine exists naturally as two stable isotopes:
79Br
(50.69%) and
81Br
(49.31%). The presence of two bromine atoms results in a binomial expansion
(0.5+0.5)2
, yielding a characteristic 1:2:1 intensity ratio for the
[M]
,
[M+2]
, and
[M+4]
peaks. For 4,5-Dibromothiophene-2-carboxamide, this manifests as a dense cluster at m/z 283, 285, and 287 .
Primary Cleavage: Carboxamide Extrusion vs. Halogen Loss
In simple bromothiophenes, the primary fragmentation pathway is the homolytic cleavage of the relatively weak C–Br bond (
∼280 kJ/mol
) . However, the introduction of the carboxamide group at the C2 position alters the electron density of the thiophene ring. The initial fragmentation is dominated by the alpha-cleavage of the carboxamide moiety , resulting in the neutral loss of a formamide radical (
∙CONH2
,
−44 Da
) to yield the highly conjugated
[M−CONH2]+
ion at m/z 239/241/243.
Secondary Cleavage: Ring Opening
Following the loss of the carboxamide group and subsequent bromine radicals, the destabilized thiophene core undergoes ring opening. A hallmark of deep dibromothiophene fragmentation is the formation of the highly stable [HCCS]+
cation at m/z 57 , a pathway validated by astrochemically relevant ion trap studies .
Primary and secondary MS fragmentation pathways of 4,5-Dibromothiophene-2-carboxamide.
Comparative Performance: Structural Alternatives
To objectively evaluate the fragmentation behavior of 4,5-Dibromothiophene-2-carboxamide, we must compare it against its structural sub-components. The table below summarizes the quantitative MS data, demonstrating how the combination of halogens and the carboxamide group shifts the primary thermodynamic cleavage pathways .
Compound
Molecular Ion
[M]+∙
Key Diagnostic Fragments
Isotopic Signature
Primary Cleavage Pathway
4,5-Dibromothiophene-2-carboxamide
m/z 283 / 285 / 287
m/z 239 (1:2:1), m/z 160 (1:1), m/z 57
1:2:1 (Br₂)
Loss of
∙CONH2
(-44 Da)
2,5-Dibromothiophene
m/z 240 / 242 / 244
m/z 161 (1:1), m/z 82, m/z 57
1:2:1 (Br₂)
Loss of
∙Br
(-79/81 Da)
2-Bromothiophene
m/z 162 / 164
m/z 83, m/z 39
1:1 (Br₁)
Loss of
∙Br
(-79/81 Da)
Thiophene-2-carboxamide
m/z 127
m/z 111, m/z 83, m/z 39
None
Loss of
∙NH2
(-16 Da)
Key Insight: Unlike simple bromothiophenes where the loss of bromine is the immediate primary event, the presence of the carboxamide group in 4,5-Dibromothiophene-2-carboxamide provides a lower-energy exit channel (extrusion of
∙CONH2
). This makes the m/z 239/241/243 cluster the most reliable diagnostic fragment for identifying this specific scaffold in metabolic studies .
Self-Validating Experimental Protocol (GC-EI-MS)
To ensure high scientific integrity, the following protocol is designed as a self-validating system . By leveraging the rigid physical laws of isotopic distribution, the operator can instantly verify instrument calibration and rule out detector saturation without relying on external standards.
Step-by-Step Methodology
Sample Preparation:
Dissolve 1.0 mg of 4,5-Dibromothiophene-2-carboxamide in 1.0 mL of MS-grade Dichloromethane (DCM) to create a 1 mg/mL stock.
Dilute the stock to a working concentration of 10 µg/mL. Causality: High concentrations of dibrominated compounds easily saturate electron multipliers, distorting isotopic ratios.
Chromatographic Separation (GC):
Inject 1.0 µL in split mode (1:50) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
Temperature Program: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
Electron Ionization (EI):
Set the EI source energy strictly to 70 eV .
Set the ion source temperature to 250°C . Causality: This specific temperature prevents the condensation of the heavy, high-boiling dibrominated species on the source lenses while remaining low enough to prevent thermal decarboxamidation prior to ionization.
Internal Validation Check (Critical Step):
Before analyzing the fragmentation, isolate the molecular ion cluster at m/z 283, 285, and 287.
Validation Rule: The absolute intensity of the m/z 285 peak must be approximately double that of m/z 283 and 287. If the m/z 285 peak is flattened (e.g., a 1:1.2:1 ratio), the detector is saturated. Do not proceed with fragmentation analysis; dilute the sample by 10x and reinject.
Data Acquisition:
Scan range: m/z 40 to 350. Extract ion chromatograms (EIC) for the diagnostic cascade: m/z 285
→
241
→
162
→
57.
Self-validating experimental workflow for the MS analysis of halogenated thiophenes.
References
Ultraviolet photochemistry of 2-bromothiophene explored using universal ionization detection and multi-mass velocity-map imaging
Source: AIP Publishing (The Journal of Chemical Physics)
URL:[Link]
IR-Action Spectroscopy of the Astrochemically Relevant HCCS+ Cation
Source: ACS Publications (The Journal of Physical Chemistry A)
URL:[Link]
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives
Source: AIP Publishing (European Journal of Mass Spectrometry)
URL:[Link]
Validation
4,5-Dibromothiophene-2-carboxamide compared to other halogenated thiophenes
The Definitive Comparison Guide: 4,5-Dibromothiophene-2-carboxamide vs. Alternative Halogenated Thiophenes Introduction to Halogenated Thiophene Scaffolds Halogenated thiophenes are indispensable building blocks in moder...
Author: BenchChem Technical Support Team. Date: April 2026
The Definitive Comparison Guide: 4,5-Dibromothiophene-2-carboxamide vs. Alternative Halogenated Thiophenes
Introduction to Halogenated Thiophene Scaffolds
Halogenated thiophenes are indispensable building blocks in modern organic synthesis, materials science, and medicinal chemistry. They serve as primary precursors for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Stille couplings) to construct complex polyaromatic architectures [1]. However, not all dibromothiophenes are created equal. The specific positioning of the halogen atoms—and the presence of electronic modulators like a carboxamide group—drastically alters the molecule's reactivity, regioselectivity, and utility in drug design [2].
This guide provides an objective, data-driven comparison between 4,5-Dibromothiophene-2-carboxamide and unfunctionalized dibromothiophenes (e.g., 2,5-dibromothiophene, 3,4-dibromothiophene), detailing the causality behind their experimental behaviors and providing self-validating protocols for researchers.
Structural & Electronic Profiling: The Causality of Reactivity
The reactivity of brominated thiophenes toward Palladium(0) oxidative addition is dictated by two primary factors:
Position relative to the heteroatom: The
α
-positions (C2 and C5) are inherently more electron-deficient and better stabilized during transition states by the adjacent sulfur atom compared to the
β
-positions (C3 and C4) [4].
Electronic influence of substituents: Electron-withdrawing groups (EWGs) lower the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond, accelerating oxidative addition.
In 4,5-Dibromothiophene-2-carboxamide , the C5-bromine is in the
α
-position, while the C4-bromine is in the
β
-position. Furthermore, the C2-carboxamide acts as a strong EWG through both inductive and resonance effects. This creates a massive electronic disparity between the two halogens. The C5 position becomes highly activated, allowing for exquisite regiocontrol during cross-coupling reactions[1]. In contrast, symmetrical scaffolds like 2,5-dibromothiophene or 3,4-dibromothiophene suffer from poor mono-coupling selectivity, often resulting in statistical mixtures of mono- and bis-coupled products [3].
Electronic influence of the C2-carboxamide group driving C5-regioselective oxidative addition.
Head-to-Head Performance Comparison
To select the appropriate building block for a synthetic campaign, researchers must weigh regioselectivity against overall reactivity. Table 1 summarizes the quantitative and qualitative performance metrics of common dibromothiophenes.
Table 1: Comparative Reactivity and Selectivity Profiles
Data synthesis indicates that while 2,4-dibromothiophene also offers excellent regioselectivity, the inclusion of the carboxamide group in 4,5-dibromothiophene-2-carboxamide provides an essential hydrogen-bond donor/acceptor motif critical for protein-ligand interactions in drug discovery [2].
To leverage the regioselectivity of 4,5-dibromothiophene-2-carboxamide, the experimental conditions must be tightly controlled. A common pitfall in Suzuki-Miyaura couplings of polyhalogenated heterocycles is hydrolytic dehalogenation, which competes with the transmetalation step if the water content is too high [1].
The following self-validating protocol ensures >90% regioselectivity for the C5-arylation.
Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 4,5-dibromothiophene-2-carboxamide (1.0 equiv), the desired arylboronic acid (1.05 equiv - strict stoichiometric control prevents over-coupling), and
K2CO3
(2.0 equiv).
Solvent System (Critical Step): Add a degassed mixture of 1,4-Dioxane and
H2O
in a 6:1 to 8:1 (v/v) ratio .
Causality: Water is necessary to activate the boronic acid via the formation of a boronate complex. However, exceeding a 6:1 ratio significantly increases the rate of hydrodehalogenation at the C5 position [1].
Catalyst Addition: Add
Pd(PPh3)4
(5 mol%).
Reaction Execution: Heat the mixture to 80–90 °C for 12 hours.
Validation Checkpoint: Monitor via TLC or LC-MS. The disappearance of the starting material and the appearance of a single major product mass (
[M+H]+
corresponding to the mono-aryl adduct) validates successful regiocontrol. If a mass corresponding to a des-bromo product is observed, reduce the water ratio in subsequent runs.
Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
MgSO4
, and purify via silica gel chromatography.
Self-validating experimental workflow for sequential regioselective Suzuki-Miyaura coupling.
Applications in Drug Development
The unique structural topology of 4,5-dibromothiophene-2-carboxamide makes it a privileged scaffold in medicinal chemistry:
Antimicrobial Agents (LpxA Inhibitors): The carboxamide group acts as a critical anchor in the active site of UDP-N-acetylglucosamine acyltransferase (LpxA), an enzyme essential for Lipid A biosynthesis in Gram-negative bacteria. Sequential cross-coupling at the C5 and C4 positions allows for the precise spatial orientation of hydrophobic biphenyl or naphthyl groups to fill the enzyme's binding pockets, yielding potent novel antimicrobials [2].
Kinase Inhibitors: Thiophene-carboxamides frequently serve as bioisosteres for benzamides or purines. The carboxamide motif mimics the hydrogen-bonding pattern of ATP in the kinase hinge region, while the differential reactivity of the halogens allows chemists to rapidly synthesize libraries of C4/C5 substituted analogs to probe the hydrophobic pockets of the kinase [4].
Conclusion
While symmetrical halogenated thiophenes like 2,5-dibromothiophene are excellent for polymer synthesis, 4,5-dibromothiophene-2-carboxamide is the superior choice for complex small-molecule drug discovery. Its built-in electronic asymmetry provides a predictable, highly regioselective pathway for sequential functionalization, drastically reducing synthetic steps and improving overall yields.
References
Handy, S. T., & Mayi, D. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(46), 8108–8110. Available at:[Link]
Wyckoff, T. J., et al. (2006). Design and synthesis of novel antimicrobials. World Intellectual Property Organization, WO2006092059A1.
Ali, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. International Journal of Molecular Sciences, 17(8), 1193. Available at:[Link]
Schnürch, M., et al. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. The Journal of Organic Chemistry, 79(18), 8684–8696. Available at:[Link]
As a Senior Application Scientist, I recognize that the handling and disposal of complex heterocyclic compounds is a critical operational juncture where chemical safety, regulatory compliance, and environmental stewardsh...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the handling and disposal of complex heterocyclic compounds is a critical operational juncture where chemical safety, regulatory compliance, and environmental stewardship intersect. 4,5-Dibromothiophene-2-carboxamide is a highly specialized halogenated building block frequently utilized in drug development and materials science.
Because this molecule contains both heavy halogens (bromine) and a chalcogen (sulfur) within an aromatic thiophene ring, its disposal cannot be treated as a standard organic waste stream. Improper segregation not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also creates severe downstream hazards, including the release of highly corrosive hydrobromic acid (HBr) and sulfur oxides (SOx) during thermal destruction.
This guide provides a self-validating, step-by-step protocol for the safe segregation, accumulation, and final disposal of 4,5-Dibromothiophene-2-carboxamide, grounded in mechanistic causality and EPA standards.
Chemical Profiling & Hazard Assessment
Before initiating any disposal protocol, it is mandatory to profile the chemical constituents, as the heteroatoms dictate the downstream waste treatment methodology.
Table 1: Quantitative & Structural Profile of 4,5-Dibromothiophene-2-carboxamide
Mechanistic Justification: Why Segregation is Critical
A common critical error in laboratory waste management is the commingling of halogenated waste (like 4,5-Dibromothiophene-2-carboxamide) with non-halogenated solvents (like acetone or ethanol).
The Causality of Segregation:
Non-halogenated solvent waste is highly valuable for[3], provided it maintains a high energy value (>5,000 Btu/lb) and burns cleanly into CO
2
and H
2
O. However, introducing brominated thiophenes into this stream poisons the process. Halogenated compounds require specialized rotary kiln incinerators operating at extreme temperatures (>1,100 °C) with a residence time of at least 2 seconds to ensure complete molecular destruction[3].
Furthermore, the combustion of the bromine and sulfur atoms generates hydrobromic acid (HBr) and sulfur dioxide (SO
2
). To prevent these toxic gases from entering the atmosphere, the incinerator's exhaust must be routed through an alkaline caustic scrubber (typically utilizing sodium hydroxide, NaOH), which neutralizes the acids into harmless salts (sodium bromide and sodium sulfate)[2]. Mixing even a small amount of this chemical into a non-halogenated carboy forces the entire bulk container to be reclassified and processed via this expensive, specialized route.
Process Visualization: Thermal Destruction Pathway
Mechanistic pathway for the thermal destruction and caustic neutralization of halogenated thiophene waste.
Step-by-Step Disposal Protocol
To ensure full compliance with (Alternative Requirements for Hazardous Waste Determination in Laboratories)[4], execute the following operational workflow:
Phase 1: In-Lab Generation & Segregation
Container Selection: Select a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) carboy or original glass manufacturer bottle.
Strict Segregation: Designate the container exclusively for "Halogenated Organic Waste." Do not add any non-halogenated solvents, heavy metals, or aqueous acids/bases to this container.
Solid vs. Liquid Handling:
For solid powder waste: Collect in a sealed, disposable secondary container (e.g., a properly rated plastic jar) and label it as solid halogenated waste.
For solutions (e.g., dissolved in dichloromethane): Pour directly into the liquid halogenated waste carboy.
Phase 2: Satellite Accumulation Area (SAA) Management
Labeling: Immediately affix a hazardous waste tag. The label must explicitly state "Hazardous Waste" or "Unwanted Material"[4]. You must write out "4,5-Dibromothiophene-2-carboxamide" and the solvent it is dissolved in. Do not use abbreviations or chemical structures.
Hazard Indicators: Check the boxes for "Toxic" and "Halogenated" on the waste tag to alert emergency responders to the contents[4].
Storage Conditions: Place the container in a secondary containment tray within a designated SAA. The container must remain tightly capped at all times unless actively receiving waste.
Solid Spills: Do not use water, as it may spread the contaminant. Use non-sparking tools to sweep up the powder. Place the spilled material and all contaminated PPE into a solid halogenated waste container.
Liquid Spills: Absorb the spill using an inert, non-combustible absorbent material (such as vermiculite or sand). Never use combustible absorbents like sawdust for halogenated mixtures. Transfer the saturated absorbent to a solid hazardous waste drum.
Phase 4: Final Manifesting & Vendor Hand-off
Time Limits: Once the SAA volume limit is reached (typically 55 gallons of standard hazardous waste), date the container. It must be transferred to the central accumulation area within 3 consecutive calendar days.
Vendor Verification: Ensure your Environmental Health and Safety (EH&S) department dispatches the manifest to a licensed RCRA facility equipped with a rotary kiln and caustic scrubbing capabilities[2].
References
CATO Research Chemicals. "171851-27-7 | 4,5-Dibromothiophene-2-carboxamide." CATO-Chem.
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov.
US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov.
American Chemical Society (ACS). "Most solvent waste from US academic labs ends up in the air." C&EN Global Enterprise.
A Comprehensive Guide to Personal Protective Equipment for Handling 4,5-Dibromothiophene-2-carboxamide
This guide provides essential safety protocols and logistical information for the handling and disposal of 4,5-Dibromothiophene-2-carboxamide. As researchers, scientists, and drug development professionals, a profound un...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 4,5-Dibromothiophene-2-carboxamide. As researchers, scientists, and drug development professionals, a profound understanding of the chemical hazards and the correct use of personal protective equipment (PPE) is paramount to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and expertise.
Hazard Identification and Risk Assessment
While specific toxicity data for 4,5-Dibromothiophene-2-carboxamide is not extensively published, a thorough risk assessment can be conducted by examining structurally similar compounds. Thiophene derivatives, particularly those with halogen substitutions, warrant careful handling. Safety data for related compounds like 4,5-Dibromothiophene-2-carboxylic acid and 2,5-Dibromothiophene indicate that the primary hazards include:
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2]
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2][3]
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][3][4]
Potential for Harm if Swallowed: While not always the primary route of exposure in a laboratory setting, ingestion may be harmful.[1][5][6]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. The following protocol is designed to provide robust protection during the handling of 4,5-Dibromothiophene-2-carboxamide.
Hand Protection: The First Barrier
What to Wear: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[7][8][9]
The Rationale: Thiophene and its derivatives can be absorbed through the skin.[10] Nitrile gloves offer excellent protection against a wide range of chemicals and are generally preferred in a laboratory setting for their balance of protection and dexterity. Always inspect gloves for any signs of degradation or punctures before use.
Best Practices: Double-gloving is recommended when handling larger quantities or during procedures with a higher risk of splashing. Change gloves immediately if they become contaminated. After completing your work and removing the gloves, wash your hands thoroughly with soap and water.[11]
Eye and Face Protection: Shielding Against the Unseen
What to Wear: At a minimum, chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[1] For procedures with a significant splash hazard, a face shield should be used in conjunction with safety goggles.[8]
The Rationale: 4,5-Dibromothiophene-2-carboxamide is classified as a serious eye irritant.[1][12] Safety goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection: Comprehensive Coverage
What to Wear: A flame-resistant laboratory coat should be worn and kept fully buttoned.[7] For larger-scale operations, a chemically resistant apron or overalls may be necessary.[11]
The Rationale: This prevents the contamination of personal clothing and minimizes skin exposure to the chemical.[7] Ensure that your lab coat has long sleeves and fits properly.
Respiratory Protection: A Controlled Airspace
When to Use: All handling of 4,5-Dibromothiophene-2-carboxamide powder should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[7][8]
The Rationale: As the compound may cause respiratory irritation, engineering controls like a fume hood are the most effective way to prevent exposure.[3][4] In the rare event that a fume hood is not available or if ventilation is insufficient, a NIOSH-approved respirator with a particle filter may be required.[1][8]
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict operational protocol is crucial for minimizing risk.
Donning PPE: A Deliberate Sequence
Lab Coat: Put on your laboratory coat and ensure it is fully buttoned.
Respiratory Protection (if required): If a respirator is necessary, perform a seal check.
Eye and Face Protection: Put on your safety goggles, and if needed, your face shield.
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing PPE: Preventing Cross-Contamination
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
Face Shield and Goggles: Remove your face shield and then your safety goggles.
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any potential contaminants.
Respirator (if used): Remove your respirator last.
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4,5-Dibromothiophene-2-carboxamide.
Caption: Workflow for selecting appropriate PPE based on experimental scale and risk.
Disposal Plan: Responsible Waste Management
Proper disposal of 4,5-Dibromothiophene-2-carboxamide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste: Unused or waste 4,5-Dibromothiophene-2-carboxamide should be collected in a designated, labeled, and sealed container for halogenated organic waste.[13] Do not dispose of this chemical down the drain or in regular trash.[7]
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.[7]
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[7] Some facilities may offer recycling or recovery programs for brominated waste streams.[14][15]
Summary of Personal Protective Equipment
PPE Category
Item
Specifications and Use
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Inspect for integrity before each use and replace immediately if contaminated.[7][8][9]
Eye Protection
Safety goggles
Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][7]
Skin and Body Protection
Laboratory coat
A flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing.[7]
Respiratory Protection
Fume hood or respirator
Handle the compound in a well-ventilated laboratory fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required.[1][7][8]
By integrating these safety measures into your daily laboratory practices, you can confidently and safely advance your research with 4,5-Dibromothiophene-2-carboxamide.
References
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. [Link]
U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
Gelest, Inc. Safety Data Sheet: 2-(3-TRIMETHOXYSILYLPROPYLTHIO)THIOPHENE. [Link]
Taylor & Francis Online. The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent. [Link]
National Center for Biotechnology Information. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]